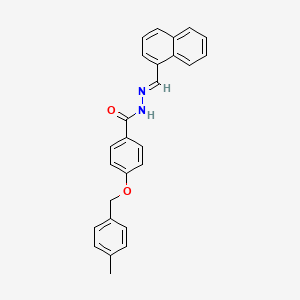
2-((4-Chlorobenzyl)oxy)-N'-(3-fluorobenzylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is a complex organic compound that features a benzohydrazide core with chlorobenzyl and fluorobenzylidene substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide typically involves a multi-step process:
Formation of 4-chlorobenzyl alcohol: This can be achieved by the reduction of 4-chlorobenzaldehyde using a reducing agent such as sodium borohydride.
Conversion to 4-chlorobenzyl chloride: The alcohol is then converted to the corresponding chloride using thionyl chloride.
Formation of 4-chlorobenzyl ether: The 4-chlorobenzyl chloride is reacted with sodium hydroxide and benzohydrazide to form the ether linkage.
Condensation with 3-fluorobenzaldehyde: Finally, the product is condensed with 3-fluorobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.
Substitution: The chlorobenzyl and fluorobenzylidene groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: The major products would include carboxylic acids or ketones.
Reduction: The major products would include alcohols or amines.
Substitution: The major products would depend on the nucleophile used but could include substituted benzohydrazides.
科学的研究の応用
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the synthesis of new materials with unique properties, such as enhanced conductivity or stability.
Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, such as proteins or DNA.
作用機序
The mechanism of action of 2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
類似化合物との比較
Similar Compounds
- 2-((4-Chlorobenzyl)oxy)-N’-(3-chlorobenzylidene)benzohydrazide
- 2-((4-Fluorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide
- 2-((4-Methylbenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide
Uniqueness
2-((4-Chlorobenzyl)oxy)-N’-(3-fluorobenzylidene)benzohydrazide is unique due to the presence of both chlorobenzyl and fluorobenzylidene groups, which can impart distinct chemical and biological properties. This combination can enhance the compound’s reactivity and specificity for certain targets, making it a valuable tool in research and development.
特性
CAS番号 |
769143-71-7 |
|---|---|
分子式 |
C21H16ClFN2O2 |
分子量 |
382.8 g/mol |
IUPAC名 |
2-[(4-chlorophenyl)methoxy]-N-[(E)-(3-fluorophenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C21H16ClFN2O2/c22-17-10-8-15(9-11-17)14-27-20-7-2-1-6-19(20)21(26)25-24-13-16-4-3-5-18(23)12-16/h1-13H,14H2,(H,25,26)/b24-13+ |
InChIキー |
GOWBACMDBZLZNH-ZMOGYAJESA-N |
異性体SMILES |
C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)F)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[5-(acetylamino)-2-methoxyphenyl]-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12018958.png)
![N-(1,3-benzodioxol-5-yl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B12018963.png)
![N-(4-butylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12018965.png)
![2-{[5-(furan-2-yl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B12018981.png)


![N-(1,3-benzodioxol-5-yl)-2-({5-[(naphthalen-1-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B12018986.png)
![5-(4-Tert-butylphenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-methoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12018999.png)
![2-{[4-amino-5-(3-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dimethylphenyl)acetamide](/img/structure/B12019001.png)
![((5Z)-5-{[3-(4-isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)acetic acid](/img/structure/B12019004.png)
![[4-[(E)-[[4-[(4-chlorophenyl)methoxy]benzoyl]hydrazinylidene]methyl]phenyl] thiophene-2-carboxylate](/img/structure/B12019008.png)



